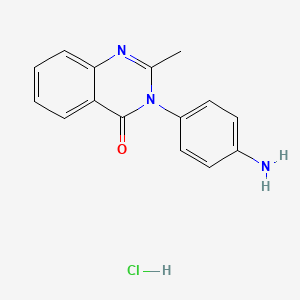

3-(4-Amino-phenyl)-2-methyl-3H-quinazolin-4-one hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(4-Amino-phenyl)-2-methyl-3H-quinazolin-4-one hydrochloride” is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a bicyclic structure, which consists of two fused six-membered rings, a benzene ring and a pyrimidine ring . The presence of an amino group on the phenyl ring and a methyl group on the quinazolinone ring could potentially influence the compound’s reactivity and biological activity.

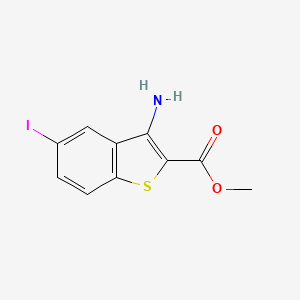

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinazolinone core, with a methyl group attached to one of the carbon atoms in the quinazolinone ring and an amino-substituted phenyl ring attached to another carbon atom in the quinazolinone ring .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The amino group could participate in various reactions such as acylation, alkylation, and others. The carbonyl group in the quinazolinone ring could be involved in reactions such as nucleophilic addition .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the amino group could make the compound basic, and the presence of the carbonyl group could make it polar .Scientific Research Applications

- AMQ has demonstrated promising anticancer potential. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. It inhibits cell proliferation, induces apoptosis, and disrupts tumor growth pathways. Mechanistically, AMQ interacts with key proteins involved in cell cycle regulation and apoptosis .

- AMQ acts as a kinase inhibitor, particularly targeting kinases involved in cell signaling pathways. It has shown activity against kinases like EGFR (epidermal growth factor receptor) and VEGFR (vascular endothelial growth factor receptor). These properties make it relevant for cancer therapy and angiogenesis inhibition .

- In preclinical studies, AMQ has displayed anti-inflammatory properties. It modulates inflammatory cytokines and reduces inflammation in animal models. Researchers are exploring its potential in chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease .

- AMQ exhibits neuroprotective effects by enhancing antioxidant defenses and reducing oxidative stress. It has been investigated in models of neurodegenerative diseases like Alzheimer’s and Parkinson’s. Researchers are studying its ability to prevent neuronal damage and improve cognitive function .

- AMQ shows activity against bacteria, fungi, and parasites. It has been evaluated for its antibacterial effects against both Gram-positive and Gram-negative bacteria. Additionally, it displays antifungal activity, making it relevant for treating infections .

- AMQ possesses interesting photophysical properties, including fluorescence. Researchers have explored its use as a fluorescent probe for detecting metal ions (such as copper and zinc) and biomolecules (like DNA). Its sensitivity and selectivity make it valuable for biosensing applications .

Anticancer Activity

Kinase Inhibition

Anti-inflammatory Effects

Neuroprotection and Neurodegenerative Diseases

Antimicrobial Activity

Photophysical Properties and Sensing Applications

Future Directions

The study of quinazolinone derivatives is an active area of research due to their potential biological activities. Future research could involve the synthesis of various derivatives, including “3-(4-Amino-phenyl)-2-methyl-3H-quinazolin-4-one hydrochloride”, and the investigation of their biological activities .

properties

IUPAC Name |

3-(4-aminophenyl)-2-methylquinazolin-4-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O.ClH/c1-10-17-14-5-3-2-4-13(14)15(19)18(10)12-8-6-11(16)7-9-12;/h2-9H,16H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOIPIJDILYNUMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(morpholino)methanone](/img/structure/B2541357.png)

![N-(2-Cyano-3-methylbutan-2-yl)-2-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]acetamide](/img/structure/B2541362.png)

![8-{[benzyl(methyl)amino]methyl}-7-hydroxy-3-phenyl-4H-chromen-4-one](/img/structure/B2541366.png)

![2-[(3-Chlorobenzyl)oxy]-1-ethanol](/img/structure/B2541367.png)

![2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2541369.png)

![Ethyl 2-{[(4-chlorophenyl)sulfonyl]anilino}acetate](/img/structure/B2541370.png)

![(E)-3-phenyl-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2541371.png)

![[(4R,4aS,8aS)-4-formyl-4-hydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-1-yl] (2E,4E,6E)-octa-2,4,6-trienoate](/img/structure/B2541376.png)